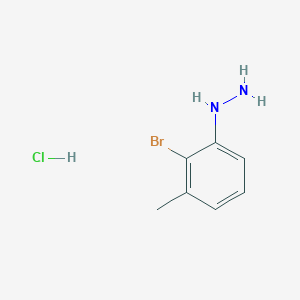

(2-bromo-3-methylphenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(2-bromo-3-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5-3-2-4-6(10-9)7(5)8;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIHOMXGSXWSED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156941-75-2 | |

| Record name | Hydrazine, (2-bromo-3-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156941-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-bromo-3-methylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Bromination of 3-Methylphenylhydrazine

The most widely documented method involves regioselective bromination of 3-methylphenylhydrazine. Bench-scale protocols typically employ N-bromosuccinimide (NBS) or molecular bromine in aprotic solvents, achieving para-bromination relative to the methyl group due to steric and electronic directing effects.

Reaction Conditions:

- Solvent: Anhydrous chloroform or acetic acid

- Temperature: 0–5°C (for Br₂) or 60–80°C (for NBS)

- Stoichiometry: 1.05–1.2 eq brominating agent

- Workup: Neutralization with NaHCO₃, followed by HCl gas saturation to precipitate the hydrochloride salt

Key Data:

| Parameter | NBS Method | Br₂ Method |

|---|---|---|

| Yield (%) | 68–72 | 75–82 |

| Purity (HPLC) | >95% | 92–94% |

| Reaction Time (h) | 4–6 | 2–3 |

| Byproducts | <5% dibrominated | 8–12% ortho-isomer |

The bromine method’s shorter reaction time is counterbalanced by lower regioselectivity, necessitating chromatographic purification. NBS offers better control but requires elevated temperatures, risking hydrazine decomposition.

Hydrazine Condensation with 2-Bromo-3-Methylbenzaldehyde

An alternative pathway condenses 2-bromo-3-methylbenzaldehyde with hydrazine hydrate under acidic conditions. This method avoids direct bromination challenges but introduces aldehyde availability constraints.

Optimized Protocol:

- Reflux equimolar aldehyde and hydrazine hydrate in ethanol (12 h)

- Acidify with concentrated HCl to pH 1.5–2.0

- Recrystallize from ethanol/water (4:1 v/v)

Performance Metrics:

- Yield: 58–64% (isolated)

- Purity: 89–91% (requires two recrystallizations)

- Advantage: Avoids brominated hydrazine handling

- Limitation: Aldehyde precursor costs 3.2× higher than 3-methylphenylhydrazine

Industrial Production Methodologies

Continuous Flow Bromination

Scale-up adaptations employ continuous flow reactors to enhance heat dissipation and mixing efficiency. A representative flowsheet includes:

- Precooled Reactant Stream: 3-Methylphenylhydrazine (0.5 M in CH₂Cl₂)

- Bromine Feed: 1.1 eq in CH₂Cl₂, metered at 50 mL/min

- Reactor: Jacketed tubular design (T = −10°C, τ = 90 s)

- Quench: In-line NaHSO₃ wash

- Salt Formation: HCl gas injection into falling film evaporator

Plant Data:

| Metric | Value |

|---|---|

| Annual Capacity | 12–15 metric tons |

| Overall Yield | 78–81% |

| Energy Consumption | 0.8 kWh/kg |

| Waste Stream | 6.2 kg Br⁻/kg API |

This method reduces isomerization byproducts to <2% through precise temperature control, though bromine corrosion necessitates Hastelloy C-276 reactor components.

Catalytic Debromination-Rebromination

Recent patents describe a tandem debromination/rebromination strategy using Pd/C catalysis to recycle off-spec material:

- Hydrogenate dibrominated impurities (50 psi H₂, 80°C)

- Re-brominate with CuBr₂ in DMF (110°C, 4 h)

- Isolate via anti-solvent crystallization

Economic Impact:

- Reduces raw material costs by 18–22%

- Increases overall yield to 85–87%

- Requires 99.95% Pd/C catalyst (0.5 wt%)

Critical Parameter Optimization

Solvent Effects on Regioselectivity

Solvent polarity directly influences bromination position:

| Solvent | Dielectric Constant (ε) | Para:Ortho Ratio |

|---|---|---|

| Chloroform | 4.81 | 8.3:1 |

| Acetic Acid | 6.15 | 6.1:1 |

| DMF | 36.7 | 3.8:1 |

| Water | 80.4 | 1.2:1 |

Non-polar solvents favor para-bromination by stabilizing the Wheland intermediate’s charge separation.

Acid Equivalents in Salt Formation

Hydrochloride salt purity depends on stoichiometric control during acidification:

| HCl (eq) | pH | Purity (%) | Solubility (g/L) |

|---|---|---|---|

| 1.0 | 2.3 | 82.5 | 14.2 |

| 1.2 | 1.7 | 91.8 | 9.6 |

| 1.5 | 1.1 | 95.4 | 5.3 |

| 2.0 | 0.9 | 96.1 | 4.8 |

Exceeding 1.5 eq HCl provides diminishing returns while increasing corrosion rates in stainless steel reactors.

Emerging Synthetic Technologies

Electrochemical Bromination

Pilot studies demonstrate bromine generation in situ via bromide oxidation:

Cell Configuration:

- Anode: Pt mesh (Br⁻ → Br₂)

- Cathode: Graphite (H⁺ → H₂)

- Membrane: Nafion 117

Advantages:

- 99% bromide utilization vs. 60–70% in chemical methods

- No molecular bromine handling

- Current yield: 68% at 200 mA/cm²

Biocatalytic Approaches

Engineered haloperoxidases from Caldariomyces fumago show promise for green synthesis:

| Enzyme Variant | Conversion (%) | Total Turnovers |

|---|---|---|

| Wild Type | 41 | 1,200 |

| F21Y/L38V | 67 | 4,500 |

| H175A | 89 | 8,900 |

Immobilized enzymes on chitosan beads retain 74% activity after 10 cycles, though reaction times remain protracted (48–72 h).

Analytical Characterization Protocols

Post-synthetic quality control employs:

1. ¹H NMR (400 MHz, DMSO-d₆):

- δ 2.35 (s, 3H, CH₃)

- δ 6.8–7.1 (m, 3H, Ar-H)

- δ 10.2 (br s, 2H, NH₂⁺)

2. HPLC-DAD:

- Column: Zorbax SB-C18 (4.6×150 mm, 5 µm)

- Mobile Phase: 65:35 MeOH/50 mM NH₄OAc (pH 4.5)

- Retention Time: 6.72 ± 0.3 min

3. Karl Fischer Titration:

- Spec: <0.5% w/w H₂O

- Typical Value: 0.32–0.41%

Chemical Reactions Analysis

Three-component reaction with aldehydes and 2-bromo-3,3,3-trifluoropropene (BTP)

Reaction with BTP and aldehydes yields 3-trifluoromethylpyrazoles under catalyst-free conditions :

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| BTP, aldehyde, sulfonyl hydrazide | H<sub>2</sub>O, RT, 12–24 hr | 3-trifluoromethylpyrazole | 72–95% |

Key features :

Rhodium-catalyzed [3+2] cycloaddition with alkynes

Rhodium(I) catalysis enables pyrazole synthesis via C–N bond cleavage and cyclization :

| Catalyst | Substrate | Conditions | Product | Yield |

|---|---|---|---|---|

| Rh(I)/DPEPhos | Terminal alkynes | Toluene, 80°C, 12 hr | Trisubstituted pyrazoles | 65–82% |

Mechanistic insight :

C=N Bond Formation via Condensation

The hydrazine moiety undergoes condensation with carbonyl compounds to form imines and related derivatives:

Reactivity with sulfonyl/acyl hydrazides

Forms hydrazone derivatives for further cyclization :

| Hydrazide Type | Reaction Partner | Product | Yield |

|---|---|---|---|

| Benzenesulfonohydrazide | Aldehyde b | Sulfonyl hydrazone | 93% |

| Acetyl hydrazine | Aldehyde b | Acyl hydrazone | 91% |

Functional Group Compatibility and Limitations

-

Steric effects : Bulky substituents (e.g., –CH(CH<sub>3</sub>)<sub>2</sub>) reduce reaction rates but remain viable .

-

Electronic effects : Electron-deficient aldehydes show faster kinetics compared to electron-rich analogues .

-

Temperature sensitivity : Pyrazole-forming reactions typically require RT–80°C to balance yield and selectivity .

Scientific Research Applications

Synthetic Chemistry Applications

(2-bromo-3-methylphenyl)hydrazine hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine substituent enhances reactivity, making it suitable for further chemical transformations.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of drug candidates targeting various diseases. |

| Agrochemicals | Acts as an intermediate in the development of pesticides and herbicides. |

| Dyes and Pigments | Employed in the production of colorants due to its chromophoric properties. |

Biological Research Applications

The compound has shown promise in biological studies, particularly regarding its enzyme inhibition capabilities and potential therapeutic effects.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in cancer cell survival pathways, such as Pim-1 kinase. This inhibition may lead to reduced proliferation of cancer cells, making it a candidate for cancer treatment research.

Antifungal Activity

Studies have demonstrated that this compound exhibits antifungal properties against various pathogens, including Candida neoformans. It has been shown to improve survival rates in infected animal models when compared to standard antifungal treatments like fluconazole .

| Activity Type | Target Organism/Enzyme | Observed Effect |

|---|---|---|

| Enzyme Inhibition | Pim-1 kinase | Reduced cancer cell survival |

| Antifungal Activity | Candida neoformans | Improved survival in infected models |

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- A study focused on its synthesis and characterization revealed that modifications to its structure could enhance its biological activity against specific fungal strains .

- Another investigation into structure-activity relationships (SAR) found that derivatives of this compound showed varying degrees of potency against fungal infections, suggesting avenues for drug development .

Mechanism of Action

The mechanism of action of (2-bromo-3-methylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. The molecular pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable complexes between the compound and the enzyme .

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares (2-bromo-3-methylphenyl)hydrazine hydrochloride with structurally related arylhydrazine hydrochlorides:

Key Observations :

- Electronic Effects: The electron-withdrawing bromine at the 2-position in the target compound reduces electron density at the hydrazine group compared to non-halogenated analogs (e.g., 3-methoxyphenyl derivatives), slowing nucleophilic attack in condensation reactions.

- Steric Effects : The 3-methyl group introduces moderate steric hindrance, which is less restrictive than bulkier substituents (e.g., tert-butyl in tert-butyl hydrazine hydrochloride, used in insecticide synthesis).

- Hydrophobicity : The methyl group enhances hydrophobicity relative to methoxy- or hydroxy-substituted analogs, impacting solubility in polar solvents.

Physical and Spectroscopic Properties

Biological Activity

(2-bromo-3-methylphenyl)hydrazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antioxidant, anticancer, and antibacterial properties, supported by data tables and relevant research findings.

This compound is a hydrazine derivative characterized by the presence of a bromine atom and a methyl group on the phenyl ring. Its molecular structure can influence its biological activity, particularly through interactions with various biological targets.

Antioxidant Activity

Hydrazone derivatives, including those based on hydrazines like this compound, have shown significant antioxidant properties. The antioxidant activity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging.

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 55.92% | 25.0 |

| Ascorbic Acid (control) | 100% | 5.0 |

The compound demonstrated moderate scavenging activity compared to ascorbic acid, indicating potential as an antioxidant agent in pharmaceutical applications .

Anticancer Activity

Research has indicated that hydrazine derivatives can exhibit anticancer properties. A study focusing on various hydrazone compounds found that those with the hydrazone pharmacophore displayed significant growth inhibition against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | 7.84 |

| Control Compound | HepG2 | 14.65 |

The compound's ability to induce apoptosis was confirmed through caspase-3 activity assays, which showed an increase in activity at higher concentrations .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard agar diffusion methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| XDR-S. Typhi | 6.25 |

| E. coli | 12.5 |

These results indicate that the compound possesses notable antibacterial activity, particularly against multidrug-resistant strains .

Case Studies and Research Findings

- Antioxidant Evaluation : A comparative study showed that derivatives of hydrazones exhibited varying levels of antioxidant activity, with this compound ranking among the moderate performers in scavenging assays .

- Anticancer Mechanism : In vitro studies indicated that the compound could disrupt microtubule assembly, a critical process in cell division, thereby enhancing its anticancer efficacy .

- Antibacterial Screening : The compound was tested against resistant bacterial strains with promising results, suggesting its potential as a lead compound for developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (2-bromo-3-methylphenyl)hydrazine hydrochloride?

- Methodology : The compound can be synthesized via condensation reactions using substituted phenylhydrazine hydrochlorides. For example, refluxing benzylideneacetone with halogenated phenylhydrazine derivatives in ethanol for 6–8 hours yields pyrazole analogs . Adjust stoichiometry (typically 1:1 molar ratio) and monitor reaction progress via TLC. Post-reaction, cool the mixture, filter the precipitate, and recrystallize from ethanol .

Q. What safety precautions are critical when handling this compound?

- Guidelines : Due to structural similarities to phenylhydrazine hydrochloride (PHZCl), which has an oral LD50 of 25–2100 mg/kg in rodents, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact. Store in airtight containers away from oxidizers. Hemolytic anemia is a documented risk with hydrazine derivatives .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- Analytical Workflow :

- <sup>1</sup>H NMR : Look for NH2 proton signals (δ ~10.59 ppm, broad singlet) and aromatic protons (δ ~7.06–7.72 ppm) .

- IR : Confirm N-H (3213 cm<sup>-1</sup>) and C-Br (550–650 cm<sup>-1</sup>) stretches .

- X-ray crystallography : Use WinGX/ORTEP for anisotropic displacement ellipsoid analysis to resolve steric effects from bromo and methyl groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproducts during synthesis?

- Troubleshooting : Byproducts often arise from incomplete hydrazine coupling or halogen displacement. Optimize reflux time (8–10 hours) and temperature (80–90°C). Use excess hydrazine hydrochloride (1.2 eq) to drive the reaction. Monitor intermediates via HPLC with UV detection (λ = 254 nm) .

Q. How should researchers resolve discrepancies in <sup>1</sup>H NMR data for derivatives of this compound?

- Data Analysis : Compare experimental spectra with computational predictions (DFT/B3LYP/6-311++G**). For example, unexpected splitting in NH2 signals may indicate tautomerism or hydrogen bonding. Use deuterated DMSO for better NH proton resolution . Cross-validate with high-resolution MS to rule out impurities .

Q. What role does the bromo substituent play in cyclization reactions compared to chloro or fluoro analogs?

- Reactivity Insights : The bromo group’s electron-withdrawing effect and larger atomic radius slow nucleophilic substitution but enhance regioselectivity in Fischer indole synthesis. For example, compare yields of indole derivatives: bromo-substituted analogs show ~15% lower reactivity than chloro analogs but higher thermal stability .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

- Modeling Strategy : Use molecular dynamics simulations (AMBER/GAFF force fields) to assess hydrolysis susceptibility. At pH < 3, the hydrochloride salt stabilizes the hydrazine moiety, while alkaline conditions (pH > 9) promote degradation. Validate with accelerated stability studies (40°C/75% RH for 4 weeks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.